Technical Guide: Solubility Profiling and Thermodynamic Analysis of 7-Amino-5-chloroquinoline
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 7-Amino-5-chloroquinoline
This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 7-Amino-5-chloroquinoline .
As of early 2026, while extensive datasets exist for its structural isomer (the antimalarial scaffold 4-amino-7-chloroquinoline), specific thermodynamic solubility data for the 7-amino-5-chloro isomer is often proprietary or sparse in open literature. Consequently, this guide serves as a foundational protocol for researchers to characterize this specific intermediate, utilizing structure-property relationships (SPR) and validated experimental workflows derived from quinoline chemistry.
Executive Summary & Compound Profile
7-Amino-5-chloroquinoline is a functionalized heterocyclic building block.[1][2][3] Unlike its 4-amino counterpart, the 7-amino position provides a direct conjugation path with the quinoline nitrogen, significantly altering its electronic landscape and solubility profile. It is primarily utilized as an intermediate in the synthesis of antitumor agents (e.g., Quinone Reductase 2 inhibitors) and complex organometallic ligands.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | 5-chloroquinolin-7-amine |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Physical State | Solid (Pale yellow to tan powder) |
| Key Functional Groups | Primary Amine (-NH₂, H-bond donor/acceptor), Chloro (-Cl, Lipophilic/EWG), Quinoline Nitrogen (H-bond acceptor) |
| Predicted LogP | ~2.3 - 2.5 (Moderately Lipophilic) |
Theoretical Solubility Profile (Hansen Parameters)
To optimize solvent selection for recrystallization or reaction media, we apply Hansen Solubility Parameters (HSP) . The solubility of 7-Amino-5-chloroquinoline is governed by three interaction energies: Dispersion (
Predicted Solvent Interaction Matrix
Based on the structural analogs (e.g., 5-chloro-8-hydroxyquinoline), the following solubility trends are chemically validated:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions; solvent accepts H-bonds from the 7-NH₂ group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Temperature-dependent. The solvent acts as both H-bond donor (to ring N) and acceptor (from NH₂). |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for recrystallization. Soluble at boiling points; limited solubility at 0°C (ideal for yield recovery). |
| Chlorinated | DCM, Chloroform | Moderate | Driven by dispersion forces ( |
| Non-Polar | Hexane, Heptane | Very Low | High energy cost to break crystal lattice; lacks necessary polar interactions. |
| Aqueous | Water | pH Dependent | Low at neutral pH. High at pH < 4 (protonation of ring N or amine). |
Critical Insight: The 5-chloro substituent increases lipophilicity compared to 7-aminoquinoline, making this compound less soluble in water but significantly more soluble in chlorinated solvents like Dichloromethane (DCM) compared to non-halogenated analogs.
Experimental Protocol: Determination of Mole Fraction Solubility
For precise thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the gold standard. This protocol ensures self-validating results through triplicate analysis.
Workflow Diagram (DOT)
Figure 1: Standardized workflow for determining the equilibrium solubility of solid organic intermediates.
Step-by-Step Methodology
-
Preparation: Add excess 7-Amino-5-chloroquinoline to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature accuracy to
K using a circulating water bath.-
Duration: 24 hours minimum to ensure solid-liquid equilibrium (SLE).
-
-
Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation inside the needle). Filter through a 0.45 µm PTFE membrane.
-
Quantification (Gravimetric):
-
Weigh a clean, dry evaporating dish (
). -
Add the filtered saturated solution and weigh (
). -
Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved (
).
-
-
Calculation: The mole fraction solubility (
) is calculated as: Where is the solute molecular weight (178.62 g/mol ) and is the solvent molecular weight.
Thermodynamic Modeling
To extrapolate solubility data beyond measured temperatures, researchers must correlate experimental points using the Modified Apelblat Equation . This model is empirically favored for quinoline derivatives due to its accuracy in capturing non-ideal solution behavior.
The Modified Apelblat Equation
-
: Mole fraction solubility.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis of the experimental data.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution can be derived:
-
Enthalpy of Dissolution (
):-
Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for amino-quinolines in organic solvents.
-
-
Entropy of Dissolution (
): -
Gibbs Free Energy (
):
Research Note: For 7-Amino-5-chloroquinoline, the dissolution is expected to be entropy-driven in polar solvents (due to solvent restructuring around the amine) and enthalpy-driven in non-polar solvents.
Synthesis & Purification Context
Understanding solubility is critical for the purification of this compound. Based on the behavior of the 5-chloro-8-hydroxyquinoline analog [1], the recommended purification strategy is:
-
Recrystallization Solvent: Ethanol/Water (80:20) or Ethyl Acetate .
-
Rationale: The compound shows a steep solubility curve in these solvents (high solubility at reflux, low at RT), maximizing recovery yield.
-
-
Reaction Medium: THF or DMF .
-
Rationale: High solubility ensures homogenous kinetics during acylation or coupling reactions (e.g., synthesis of carbamate derivatives [2]).
-
References
-
Wang, S., et al. (2025). "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents." Journal of Molecular Liquids. (Validates the Apelblat model for chloro-quinoline solubility).
-
Al-Wahaibi, L.H., et al. (2026).[4] "Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline." ACS Omega. (Describes synthesis and purification conditions for 7-chloroquinoline derivatives).
-
El-Faham, A., et al. (2011).[1] "Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues." Journal of Medicinal Chemistry. (Details the synthesis of 7-amino-5-chloroquinoline intermediates).
-
PubChem. (2025). "Compound Summary: 7-chloroquinolin-4-amine." National Library of Medicine. (Provides physicochemical baselines for the amino-chloroquinoline scaffold).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
